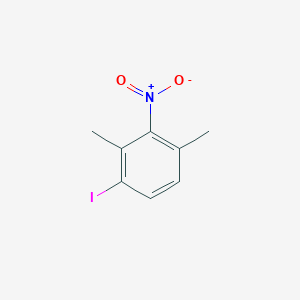

1-Iodo-2,4-dimethyl-3-nitrobenzene

Übersicht

Beschreibung

1-Iodo-2,4-dimethyl-3-nitrobenzene, commonly referred to as IDMN, is a nitroaromatic compound with a variety of applications in the fields of organic synthesis, medicine, and biochemistry. IDMN is a widely used reagent in organic synthesis, and its unique properties make it an ideal starting material for a wide range of synthetic pathways. In addition, IDMN has been studied extensively for its potential medicinal and biochemical applications.

Wissenschaftliche Forschungsanwendungen

Nanowire Construction

Research by Jiang, Wang, and Deng (2007) demonstrated that 1-iodo-4-nitrobenzene molecules can construct nanowires on graphite surfaces at room temperature in air. This finding suggests potential applications in nanotechnology and materials science (Jiang, Wang, & Deng, 2007).

Cryocrystallization

Sparkes, Sage, and Yufit (2014) achieved the crystal structures of related compounds, 1,2-dimethyl-3-nitrobenzene and 2,4-dimethyl-1-nitrobenzene, through in-situ cryocrystallization. This process could be significant for understanding the solid-state properties of similar nitrobenzene derivatives (Sparkes, Sage, & Yufit, 2014).

Optical Applications

Kumar and colleagues (2016) explored the growth and characterization of 1-Iodo-3-Nitrobenzene crystals for nonlinear optical applications. They found that these crystals exhibit promising characteristics for use in optical technologies (Kumar et al., 2016).

Electrosynthetic Routes

Du and Peters (2010) studied the electrochemical reductions of halonitrobenzenes, which could provide electrosynthetic routes for the production of various derivatives. This process may have relevance in the synthesis of compounds related to 1-Iodo-2,4-dimethyl-3-nitrobenzene (Du & Peters, 2010).

Sensor Applications

Vinoth, Rajaitha, and Pandikumar (2020) described the synthesis of a nanocomposite material for the electrochemical sensing of nitrobenzene, highlighting potential applications of similar nitroaromatic compounds in sensor technologies (Vinoth, Rajaitha, & Pandikumar, 2020).

Molecular Recognition

Allen et al. (1994) investigated the molecular recognition via lodo-nitro interactions, which could be a crucial aspect in the development of supramolecular chemistry involving nitroaromatics like 1-Iodo-2,4-dimethyl-3-nitrobenzene (Allen et al., 1994).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Iodo-2,4-dimethyl-3-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

1-Iodo-2,4-dimethyl-3-nitrobenzene interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Iodo-2,4-dimethyl-3-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .

Pharmacokinetics

The compound’s interaction with the benzene ring suggests that it may be readily absorbed and distributed in the body . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The molecular result of the action of 1-Iodo-2,4-dimethyl-3-nitrobenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction

Action Environment

The action, efficacy, and stability of 1-Iodo-2,4-dimethyl-3-nitrobenzene can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability . Furthermore, the compound’s action may be affected by the presence of other substances in the environment, such as strong bases and strong oxidizers, with which it is incompatible .

Eigenschaften

IUPAC Name |

1-iodo-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIACWLGCCVBYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368094 | |

| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56404-21-8 | |

| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)phenyl]acrylamide](/img/structure/B1622179.png)